molecular formula C12H13N5O2S B6751510 N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide

N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide

Cat. No.: B6751510
M. Wt: 291.33 g/mol
InChI Key: RPLSDQXBCOMPNP-UHFFFAOYSA-N
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Description

N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide is a nitrogen-containing heterocyclic compound. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest in medicinal chemistry due to their diverse biological activities. This compound is part of a broader class of molecules known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-3-17-8-12(15-9(17)2)20(18,19)16-10-4-5-14-11(6-10)7-13/h4-6,8H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLSDQXBCOMPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)NC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-cyanopyridine with 1-ethyl-2-methylimidazole under sulfonation conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like crystallization, distillation, and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique biological activities .

Scientific Research Applications

N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.

    Biology: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Medicine: The compound is investigated for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocycles, such as:

Uniqueness

N-(2-cyanopyridin-4-yl)-1-ethyl-2-methylimidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide moiety, in particular, is known for enhancing the compound’s solubility and bioavailability, making it a promising candidate for drug development .

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